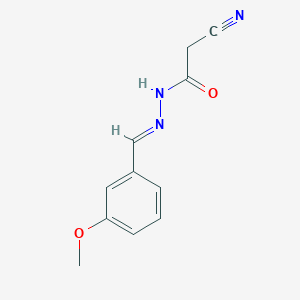

2-cyano-N'-(3-methoxybenzylidene)acetohydrazide

Übersicht

Beschreibung

“2-cyano-N’-(3-methoxybenzylidene)acetohydrazide” is a benzohydrazone derivative . Benzohydrazone derivatives containing the functional groups –CH=N–NH–C(O)– are a kind of important Schiff base compounds which have been intensively investigated in recent years for their coordination ability , biological and medical activities , and promising properties for analytical applications .

Synthesis Analysis

The compounds are readily prepared by the condensation reaction between hydrazides and carbonyl-containing compounds . In the past decade, a number of benzohydrazone derivatives were prepared and investigated for their structure–activity relationships . The synthesis of 2-cyano-N’-(3-(2-(2-cyanoacetyl) hydrazinyl) cyclohex-2-en-1-ylidene) acetohydrazide 3 that used as a key precursor in the manufacture of new heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole incorporating cyclohexene moiety via its reaction with a variety of nucleophilic and electrophilic reagents .Molecular Structure Analysis

The molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .Chemical Reactions Analysis

The reaction of 1,3-cyclohexanedione 1 with cyanoacetic acid hydrazide in glacial acetic acid solution at room temperature, due to the activity of 1,3-dione and the methylene moiety at C 2 one mole of cyanoacetic acid hydrazide condensed with carbonyl group while another mole reacted with enol form gave 2-cyano-N’-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide 3 .Physical And Chemical Properties Analysis

The molecular formula of “2-cyano-N’-(3-methoxybenzylidene)acetohydrazide” is C11H11N3O3 . The average mass is 233.223 Da and the monoisotopic mass is 233.080048 Da .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzohydrazone derivatives have been intensively investigated in recent years for their coordination ability, biological and medical activities, and promising properties for analytical applications . The present investigation aimed to synthesize and characterize newer pyrazole, pyrane, pyridine, and pyrole incorporating cyclohexene moiety that has a specific biological activity . The literature survey reveals that pyrazole derivatives exist in various pharmaceutical formulations with anti-inflammatory effects and other applications .

Eigenschaften

IUPAC Name |

2-cyano-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(7-10)8-13-14-11(15)5-6-12/h2-4,7-8H,5H2,1H3,(H,14,15)/b13-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZUAAFPVRBUQG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-furaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3833653.png)

![benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3833661.png)

![4-nitrobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3833663.png)

![3-[(2-cyanoethyl)amino]-2-naphthoic acid](/img/structure/B3833675.png)

![ethyl [({3-chloro-4-[(5-chloro-2-hydroxybenzoyl)amino]phenyl}amino)carbonothioyl]carbamate](/img/structure/B3833679.png)

![N~2~,N~2~-dimethyl-N~5~-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3833689.png)

![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B3833695.png)

![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3833708.png)

![2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B3833721.png)

![2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B3833733.png)

![4-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3833736.png)